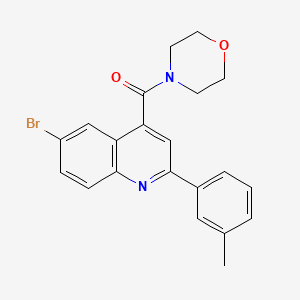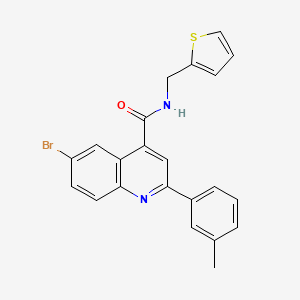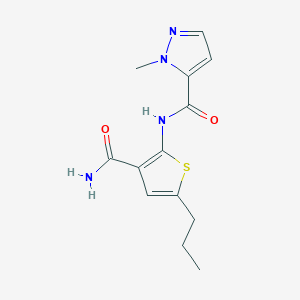![molecular formula C29H29BrN2O2 B4264805 6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide](/img/structure/B4264805.png)
6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide
Overview
Description
6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an isopropylphenyl group, a methoxyphenyl group, and a quinolinecarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent functionalization with the isopropylphenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functionalization: The attachment of the isopropylphenyl and methoxyphenyl groups can be achieved through Friedel-Crafts alkylation and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Palladium catalysts, amines, thiols
Major Products
Oxidation: Hydroxylated derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions involving the quinoline core and the functional groups attached to it. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-[1-(4-isopropylphenyl)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide
- 6-bromo-N-[1-(4-isopropylphenyl)propyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide
Uniqueness
The uniqueness of 6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-[1-(4-propan-2-ylphenyl)propyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN2O2/c1-5-26(20-8-6-19(7-9-20)18(2)3)32-29(33)25-17-28(21-10-13-23(34-4)14-11-21)31-27-15-12-22(30)16-24(25)27/h6-18,26H,5H2,1-4H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRELZRHRXLXUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[2,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4264728.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)
![ethyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264734.png)


![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264758.png)
![8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4264761.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropoxybenzamide](/img/structure/B4264770.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264774.png)
![ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264779.png)

![2-ethyl 4-propyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4264790.png)
![methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4264795.png)
![5-BENZYL-2-{[2-(2,6-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4264800.png)
